molecular formula C15H27NO B7630164 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole

2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole

Cat. No. B7630164
M. Wt: 237.38 g/mol
InChI Key: HDNQYEGFDDVZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole, also known as MOI, is a chemical compound that has been studied for its potential applications in scientific research. MOI is a bicyclic compound that contains a six-membered ring and a seven-membered ring. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not well understood. However, it has been suggested that 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole may act as a nucleophile in certain reactions due to the presence of the oxygen atom in the oxan-4-ylmethyl group.
Biochemical and Physiological Effects:
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have a range of biochemical and physiological effects. For example, 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been shown to inhibit the growth of cancer cells in vitro. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been found to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments is its relatively simple synthesis. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, one limitation of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is its limited solubility in certain solvents, which may make it difficult to use in certain reactions.

Future Directions

There are several future directions for research on 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole. For example, further investigation is needed to understand the mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole and its potential as a nucleophile in certain reactions. Additionally, more studies are needed to explore the potential applications of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in the synthesis of other compounds and in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole that are more efficient and environmentally friendly.

Synthesis Methods

2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been synthesized using several methods, including the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid methyl ester, and the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonitrile. The reduction of these compounds typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in scientific research, including its use as a building block for the synthesis of other compounds. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been investigated for its potential as a ligand for metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-12-10-14-4-2-3-5-15(14)16(12)11-13-6-8-17-9-7-13/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNQYEGFDDVZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole

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